

2,6-Dimethyl-4-nitroaniline suppliers and pricing

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitroaniline

Cat. No.: B101641

[Get Quote](#)

An In-Depth Technical Guide to **2,6-Dimethyl-4-nitroaniline** for Advanced Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **2,6-Dimethyl-4-nitroaniline** (CAS No. 16947-63-0). We will delve into its procurement, synthesis, characterization, and application, grounding the discussion in established scientific principles and practical, field-proven insights.

Core Compound Profile and Physicochemical Properties

2,6-Dimethyl-4-nitroaniline is an aromatic amine derivative characterized by a nitro group positioned para to the amino group and two methyl groups positioned ortho. This specific substitution pattern influences its chemical reactivity, making it a valuable intermediate in organic synthesis. Its properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

A summary of its key physicochemical properties is presented below.

Property	Value	Source
CAS Number	16947-63-0	[1]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	166.18 g/mol	[1]
Appearance	Brown or Yellow Crystalline Solid	[2] [3]
Melting Point	164-165 °C	[2] [3]
Boiling Point	352.6 ± 37.0 °C (Predicted)	[3]
Density	1.220 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[3]
pKa	0.76 ± 0.20 (Predicted)	[3]

Procurement: Suppliers and Pricing Analysis

The accessibility and cost of starting materials are paramount in research and development. **2,6-Dimethyl-4-nitroaniline** is available from various chemical suppliers, catering to different scales, from research-grade milligrams to bulk kilograms. Purity levels are typically greater than 95%.

The following table provides a comparative overview of suppliers and indicative pricing. Note that prices are subject to change and may not include shipping or handling fees. For bulk quantities, requesting a direct quote is always recommended.

Supplier	Grade/Purity	Package Size	Indicative Price (USD)	Source
Anichem	>95%	1g	\$40.00	[4]
>95%	5g	\$120.00	[4]	
Biosynth	Research Grade	2.5g	\$324.50	
Fisher Scientific (eMolecules)	>95%	1g	\$124.16	[5]
Toronto Research Chemicals (via Biomall)	Research Grade	250mg	- (Quote Required)	[6]
MySkinRecipes	98%	100mg	~\$36.00 (\$1,280.00)	[7]
98%	1g	~\$200.00 (\$7,120.00)	[7]	
Career Henan Chemical Co. (via ChemicalBook)	99.0%	Per KG	\$1.00/KG (Bulk)	[2]

Note: The price from Career Henan Chemical Co. likely represents a wholesale or bulk industrial price and may have high minimum order quantities.

Synthesis and Purification Protocol

While commercially available, in-house synthesis may be required for specific research needs, such as isotopic labeling or analog development. A common and reliable method involves the deprotection of a sulfonamide precursor.

Synthesis: Deprotection of N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide

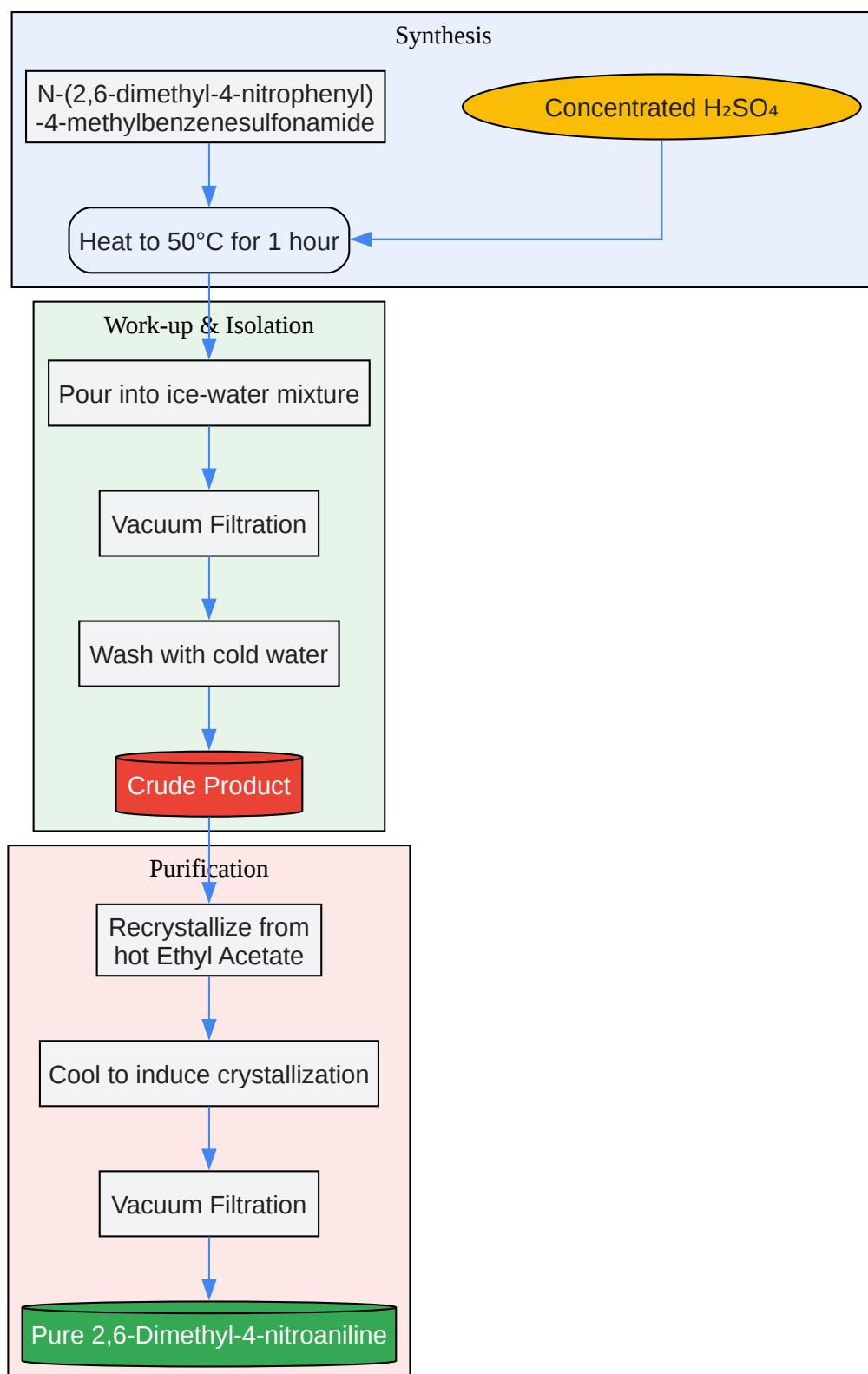
This procedure relies on the acid-catalyzed cleavage of the tosyl group from the amine. Concentrated sulfuric acid acts as both the solvent and the catalyst. The choice of this strong acid is causal; it is required to protonate the sulfonamide and facilitate the cleavage of the robust S-N bond.

Detailed Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, dissolve N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (10.0 mmol, 3.2 g) in 32 mL of concentrated sulfuric acid.[\[2\]](#)
- Heating: Heat the reaction mixture to 50 °C and maintain this temperature for 1 hour with continuous stirring.[\[2\]](#) Monitoring the reaction by Thin Layer Chromatography (TLC) is advised to ensure the consumption of the starting material.
- Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a large volume of an ice-water mixture. This step is critical; the exothermic dilution of sulfuric acid must be controlled, and the rapid precipitation of the product is desired.
- Isolation: The resulting yellow precipitate is the crude **2,6-dimethyl-4-nitroaniline**. Collect the solid by vacuum filtration.
- Washing: Wash the collected precipitate thoroughly with cold water to remove residual sulfuric acid.[\[2\]](#)

Purification: Recrystallization

Recrystallization is the chosen method for purification because it is highly effective at removing impurities from solid crystalline compounds. The selection of ethyl acetate as the solvent is based on the target compound's high solubility at elevated temperatures and lower solubility at room or cold temperatures, allowing for efficient crystal formation upon cooling.


Detailed Experimental Protocol:

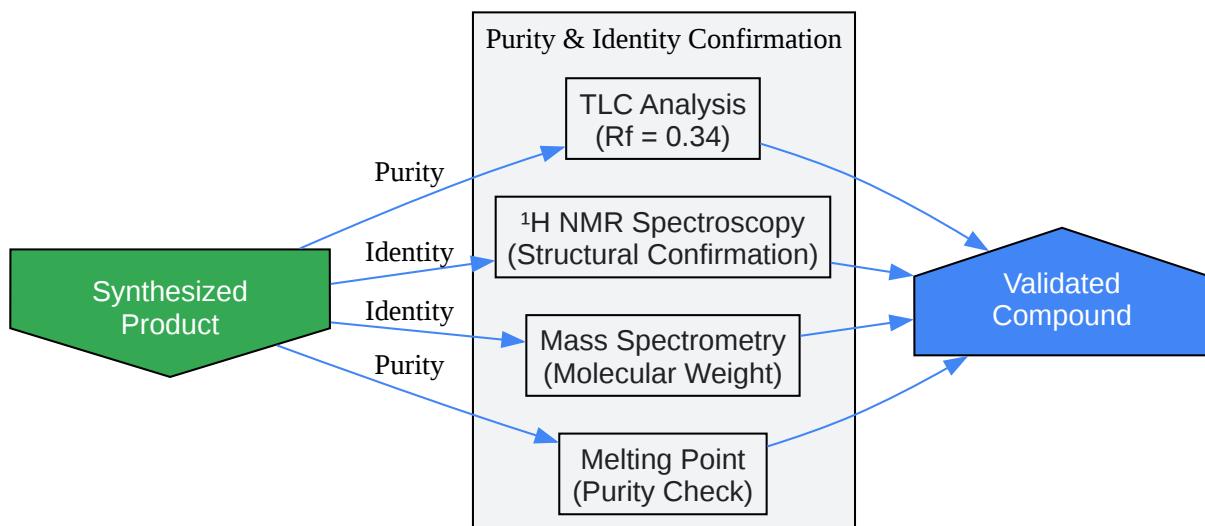
- Dissolution: Transfer the crude solid into an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

- Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath to further encourage crystallization.
- Isolation: Collect the purified yellow crystals by vacuum filtration.
- Drying: Dry the crystals under vacuum to remove any residual solvent. The expected yield is approximately 53%.^[2]

Workflow Visualization

The following diagram illustrates the complete workflow from synthesis to purification.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis and purification of **2,6-dimethyl-4-nitroaniline**.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step. Each analytical technique provides a piece of the structural puzzle, and together they form a self-validating system.

- Thin Layer Chromatography (TLC): This is a rapid and inexpensive method to assess reaction completion and purity. For this compound, a typical mobile phase is a 5:1 mixture of hexane and ethyl acetate, which yields an R_f value of approximately 0.34.[2]
- Nuclear Magnetic Resonance (^1H NMR): NMR spectroscopy provides detailed information about the molecular structure. The proton NMR spectrum for **2,6-dimethyl-4-nitroaniline** is distinct and confirmatory.
 - ^1H NMR (400 MHz, DMSO-d_6): δ 7.79 (s, 2H), 6.16 (s, 2H), 2.16 (s, 6H).[2]
 - Interpretation: The singlet at 7.79 ppm corresponds to the two aromatic protons adjacent to the nitro group. The singlet at 6.16 ppm is from the two protons of the amino group. The singlet at 2.16 ppm represents the six equivalent protons of the two methyl groups.
- Mass Spectrometry (MS): MS provides the mass-to-charge ratio, confirming the molecular weight of the compound.
 - ESI-MS: m/z 166.8 $[\text{M}+\text{H}]^+$, 188.8 $[\text{M}+\text{Na}]^+$.[2] This result validates the molecular weight of 166.18 g/mol .
- Melting Point: A sharp melting point range (164-165 °C) is a strong indicator of high purity.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for validating synthesized **2,6-dimethyl-4-nitroaniline**.

Applications in Research and Drug Development

While not a therapeutic agent itself, **2,6-dimethyl-4-nitroaniline** is a key building block in the synthesis of more complex molecules. Its utility stems from the reactivity of the amino and nitro functional groups.

- **Intermediate for Dyes and Pigments:** It is a precursor in the production of azo dyes used in textiles, plastics, and inks.^[7] The amino group can be readily diazotized and coupled with other aromatic systems to create chromophores.
- **Precursor for Specialty Chemicals:** The compound serves as a starting material for synthesizing other specialized chemicals, including certain pesticides and corrosion inhibitors.^[7]
- **Building Block for Heterocyclic Chemistry:** In drug development, the true value of this compound lies in its potential for derivatization. The nitro group can be reduced to a second amine, creating a diamine. This resulting 2,6-dimethyl-p-phenylenediamine is a precursor for

synthesizing heterocyclic structures, which are prevalent in many pharmaceutical agents. Aromatic nitro compounds are a cornerstone in the synthesis of a wide range of drugs and bioactive molecules.[\[8\]](#)

Safety, Handling, and Storage

Proper handling of **2,6-dimethyl-4-nitroaniline** is essential due to its potential hazards.

- GHS Hazard Classification:
 - H302: Harmful if swallowed.[\[1\]](#)[\[9\]](#)
- Precautionary Statements:
 - P264: Wash hands and any exposed skin thoroughly after handling.[\[10\]](#)
 - P270: Do not eat, drink or smoke when using this product.[\[10\]](#)
 - P301 + P317: IF SWALLOWED: Get medical help.[\[1\]](#)
 - P501: Dispose of contents/container to an approved waste disposal plant.[\[1\]](#)
- Storage:
 - Store in a cool, dry, and well-ventilated place.[\[10\]](#)
 - Keep the container tightly closed.
 - Recommended storage temperature is between 2-8°C, protected from light.[\[3\]](#)

References

- **2,6-DIMETHYL-4-NITROANILINE** In Stock. Anichem. [\[Link\]](#)
- **2,6-Dimethyl-4-nitroaniline** | C8H10N2O2 | CID 28159. PubChem. [\[Link\]](#)
- chemical label **2,6-DIMETHYL-4-NITROANILINE**. Chemical Safety. [\[Link\]](#)
- **2,6-Dimethyl-4-Nitroaniline**. MySkinRecipes. [\[Link\]](#)
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,6-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 28159 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-DIMETHYL-4-NITROANILINE | 16947-63-0 [chemicalbook.com]
- 3. 2,6-DIMETHYL-4-NITROANILINE CAS#: 16947-63-0 [m.chemicalbook.com]
- 4. 2,6-DIMETHYL-4-NITROANILINE - Anichem [anichemllc.com]
- 5. eMolecules 2,6-Dimethyl-4-nitroaniline | 16947-63-0 | MFCD00211068 | 1g, | Fisher Scientific [fishersci.com]
- 6. biomall.in [biomall.in]
- 7. 2,6-Dimethyl-4-Nitroaniline [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
- 9. chemical-label.com [chemical-label.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,6-Dimethyl-4-nitroaniline suppliers and pricing]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101641#2-6-dimethyl-4-nitroaniline-suppliers-and-pricing>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com